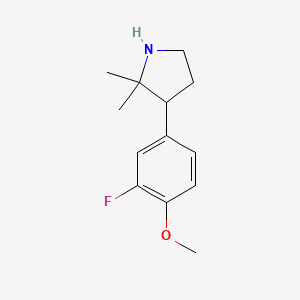

3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluoro-4-methoxyphenyl)-2,2-dimethylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO/c1-13(2)10(6-7-15-13)9-4-5-12(16-3)11(14)8-9/h4-5,8,10,15H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFBBMMNMXHTGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)C2=CC(=C(C=C2)OC)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpyrrolidine typically involves multi-step reactions. One common approach starts with the preparation of 3-fluoro-4-methoxybenzaldehyde, which is then subjected to a series of reactions including condensation, reduction, and cyclization to form the desired pyrrolidine ring. Key reagents used in these steps include reducing agents like sodium borohydride and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, temperature control, and purification techniques are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpyrrolidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpyrrolidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The fluorine and methoxy groups play a crucial role in enhancing the compound’s binding affinity and selectivity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Pyrrolidine Derivatives with Varying Substituents

The pyrrolidine scaffold is a common pharmacophore. Key analogs and their properties are compared below:

Key Findings :

- Steric Effects : The 2,2-dimethyl substitution enhances metabolic stability by hindering oxidative degradation at the pyrrolidine ring .

- Halogen Position : The 3-fluoro position on the aromatic ring (as in the target compound) confers superior target engagement compared to 2-fluoro or chloro analogs, likely due to optimized electrostatic interactions .

Aromatic Ring Modifications

The 3-fluoro-4-methoxyphenyl group is critical for activity. Comparisons with other aryl-substituted pyrrolidines:

Key Findings :

- Fluorine and Methoxy Synergy : The 3-fluoro-4-methoxy combination on the phenyl ring enhances both lipophilicity and hydrogen-bonding capacity, critical for membrane penetration and target binding .

- Oxazole vs. Pyrrolidine : Oxazole derivatives with the same aryl group (e.g., compound 14 in ) exhibit higher anticancer activity, suggesting the heterocycle influences scaffold rigidity and target selectivity.

Impact of Stereochemistry

- D-Proline Substitution : Replacing the pyrrolidine ring with D-proline (compound 31 in ) reduces potency by 9-fold, highlighting the importance of stereochemical compatibility with chiral binding pockets .

- Bridged Bicyclic Analogs : Bridged systems (e.g., compound 34 in ) show diminished activity, indicating excessive rigidity may disrupt optimal ligand-receptor conformations .

Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|

| This compound | 304.29 | 2.8 | 0.15 |

| 3-(2-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride | 296.22 | 2.5 | 0.22 |

| Aldi-2 | 267.32 | 1.9 | 1.10 |

Biological Activity

3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpyrrolidine is a synthetic organic compound belonging to the pyrrolidine class, characterized by a unique substitution pattern that enhances its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains, as well as possible anticancer effects.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 3-fluoro-4-methoxyphenyl group and two methyl groups at the 2-position. The presence of both fluoro and methoxy groups significantly influences its chemical properties and biological activities.

| Property | Details |

|---|---|

| Molecular Formula | C13H16FNO2 |

| Molecular Weight | 235.27 g/mol |

| CAS Number | 1469306-93-1 |

| Chemical Class | Pyrrolidines |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies suggest it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro assays have shown that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests its utility in treating conditions characterized by chronic inflammation.

The mechanism of action for this compound involves interactions with specific biological targets. It is believed to bind to receptors or enzymes, modulating their activity through competitive inhibition or allosteric modulation. The fluorine and methoxy groups enhance the compound's binding affinity and selectivity towards these targets .

Case Studies

- Antimicrobial Screening : A study focused on the antimicrobial efficacy of various pyrrolidine derivatives found that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections.

- Cancer Cell Line Testing : In a comparative analysis of structurally related compounds against MDA-MB-231 (triple-negative breast cancer) cells, several showed IC50 values indicating effective cytotoxicity. While direct data on this specific compound is lacking, the trends support further investigation into its anticancer potential .

Q & A

Q. What are the optimal synthetic routes for 3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpyrrolidine, and how do reaction parameters influence yield and purity?

Methodology:

- Step 1: Substitution reactions between fluorinated aryl halides and pyrrolidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C form the pyrrolidine core .

- Step 2: Methylation at the 2,2-positions of pyrrolidine using methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., LDA) to introduce dimethyl groups .

- Critical Parameters:

Q. How can spectroscopic and crystallographic methods confirm the structure and stereochemistry of this compound?

Methodology:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and fluorine-induced deshielding in aromatic protons .

- ¹³C NMR: Confirm quaternary carbons adjacent to fluorine (δ 160–165 ppm) .

- X-ray Crystallography: Resolve absolute configuration and bond angles; compare with similar fluorinated pyrrolidine structures (e.g., C–F bond length ~1.34 Å) .

- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ peak at m/z 252.1342 (calculated for C₁₃H₁₇FNO₂) .

Advanced Research Questions

Q. What computational approaches predict the reactivity and stability of this compound under varying experimental conditions?

Methodology:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrrolidine ring .

- Molecular Dynamics (MD): Simulate solvent effects on stability; polar solvents (e.g., water) may destabilize the fluorinated aryl group .

- Reaction Path Search: Use quantum chemical software (e.g., Gaussian) to model intermediates in acidic/basic conditions, predicting degradation pathways .

Q. How do fluorine and methoxy substituent positions influence biological activity, and how can conflicting SAR data be resolved?

Methodology:

- Comparative SAR Studies: Synthesize analogs with substituent variations (e.g., 2-fluoro vs. 4-methoxy) and test against target enzymes (e.g., kinases).

- Contradiction Analysis: If 3-fluoro-4-methoxy shows higher activity than 4-fluoro-3-methoxy, use X-ray crystallography to compare binding modes .

- Statistical Tools: Apply multivariate regression to isolate substituent effects from confounding variables (e.g., lipophilicity) .

Q. What challenges arise in scaling up enantiomerically pure synthesis, and how can chiral resolution be optimized?

Methodology:

- Chiral Pool Synthesis: Start with (R)- or (S)-proline derivatives to enforce stereochemistry .

- Kinetic Resolution: Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .

- Analytical Monitoring: Employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to assess enantiomeric excess (ee > 99%) .

Q. How do stability studies under extreme pH/temperature inform storage protocol design?

Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.